MPEP hydrochloride
MPEP hydrochloride
2-methyl-6-(phenylethynyl)pyridine hydrochloride is a hydrochloride salt obtained by reaction of 2-methyl-6-(phenylethynyl)pyridine with one equivalent of hydrochloric acid. Potent and highly selective non-competitive antagonist at the mGlu5 receptor subtype (IC50 = 36 nM) and a positive allosteric modulator at mGlu4 receptors. Centrally active following systemic administration in vivo. Reverses mechanical hyperalgesia in the inflamed rat hind paw. It has a role as a metabotropic glutamate receptor antagonist and an anxiolytic drug. It contains a 2-methyl-6-(phenylethynyl)pyridinium(1+).
Brand Name:
Vulcanchem
CAS No.:
219911-35-0
VCID:
VC0003906
InChI:
InChI=1S/C14H11N.ClH/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13;/h2-9H,1H3;1H
SMILES:
CC1=NC(=CC=C1)C#CC2=CC=CC=C2.Cl
Molecular Formula:
C14H12ClN
Molecular Weight:
229.70 g/mol
MPEP hydrochloride
CAS No.: 219911-35-0
Cat. No.: VC0003906
Molecular Formula: C14H12ClN
Molecular Weight: 229.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-methyl-6-(phenylethynyl)pyridine hydrochloride is a hydrochloride salt obtained by reaction of 2-methyl-6-(phenylethynyl)pyridine with one equivalent of hydrochloric acid. Potent and highly selective non-competitive antagonist at the mGlu5 receptor subtype (IC50 = 36 nM) and a positive allosteric modulator at mGlu4 receptors. Centrally active following systemic administration in vivo. Reverses mechanical hyperalgesia in the inflamed rat hind paw. It has a role as a metabotropic glutamate receptor antagonist and an anxiolytic drug. It contains a 2-methyl-6-(phenylethynyl)pyridinium(1+). |
|---|---|
| CAS No. | 219911-35-0 |
| Molecular Formula | C14H12ClN |
| Molecular Weight | 229.70 g/mol |
| IUPAC Name | 2-methyl-6-(2-phenylethynyl)pyridin-1-ium;chloride |
| Standard InChI | InChI=1S/C14H11N.ClH/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13;/h2-9H,1H3;1H |
| Standard InChI Key | PKDHDJBNEKXCBI-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)C#CC2=CC=CC=C2.Cl |
| Canonical SMILES | CC1=[NH+]C(=CC=C1)C#CC2=CC=CC=C2.[Cl-] |
| Appearance | Assay:≥98%A crystalline solid |
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